2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
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Overview
Description
2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multiple steps. One common method involves the reaction of 2-aminobenzimidazole with methanesulfonyl chloride to form the intermediate 2-(methanesulfonylmethyl)-1H-benzimidazole. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition of their activity. The benzodiazole ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(methanesulfonylmethyl)-1H-benzimidazole
- 2-(methanesulfonylmethyl)-1H-indole-3-acetic acid
- 2-(methanesulfonylmethyl)-1H-quinoline-4-carboxylic acid
Uniqueness
2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to its specific combination of the benzodiazole ring and the methanesulfonylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid, also known as C11H12N2O4S, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and analgesic effects.
The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C11H12N2O4S |
Molecular Weight | 268.29 g/mol |
IUPAC Name | 2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid |
PubChem CID | 7063916 |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antibacterial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, research on similar compounds has shown promising zones of inhibition against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various experimental models. In particular, it has shown notable inhibition in models of inflammation induced by agents such as acetic acid. The percentage inhibition observed in these studies was comparable to standard anti-inflammatory drugs like ibuprofen .
Analgesic Properties
The analgesic effects of this compound have been evaluated through the acetic acid-induced writhing test in mice. Results indicated a significant reduction in writhing movements at specific dosages, suggesting effective pain relief comparable to diclofenac sodium .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of related compounds demonstrated that they significantly inhibited the growth of various pathogens at concentrations as low as 0.16% to 0.31% . This suggests that compounds in this class could serve as effective alternatives to traditional antibiotics.
Study 2: In Vivo Analgesic Assessment
In an in vivo model assessing analgesic activity, the compound exhibited a dose-dependent response in reducing pain induced by acetic acid. The results showed an inhibition rate of around 56% at optimal doses, indicating its potential as an analgesic agent .
Molecular Docking Studies
Molecular docking studies have been performed to explore the binding affinity of this compound with various biological targets. Notable targets include:
- Dihydrofolate Reductase (DHFR) : Implicated in antimicrobial activity.
- Cyclooxygenase-2 (COX-2) : Linked to anti-inflammatory and analgesic effects.
These studies provide insight into the compound's mechanism of action and support its therapeutic potential.
Properties
IUPAC Name |
2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-18(16,17)7-10-12-8-4-2-3-5-9(8)13(10)6-11(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRINSPQIWSZSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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